1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
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Overview
Description
“1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Chemical Reactions Analysis
Imidazole and its derivatives show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . They are highly soluble in water and other polar solvents .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with guanidine hydrochloride, followed by reduction of the resulting imidazolone intermediate with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": ["1-methyl-1H-pyrazole-4-carboxaldehyde", "guanidine hydrochloride", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: React 1-methyl-1H-pyrazole-4-carboxaldehyde with guanidine hydrochloride in the presence of a suitable solvent to form the corresponding imidazolone intermediate.", "Step 2: Reduce the imidazolone intermediate with sodium borohydride in the presence of a suitable solvent to form the corresponding amine intermediate.", "Step 3: Quaternize the amine intermediate with hydrochloric acid to form 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride."] } | |
CAS No. |
136548-76-0 |
Molecular Formula |
C6H9ClN4 |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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